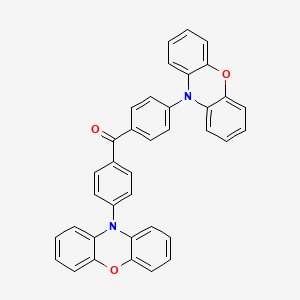
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone: is an organic compound with the molecular formula C37H24N2O3 and a molecular weight of 544.6 g/mol This compound is known for its unique structure, which includes two phenoxazinyl groups attached to a central methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone typically involves the reaction of 4-(10H-phenoxazin-10-yl)benzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenoxazinyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone involves its interaction with various molecular targets and pathways. The phenoxazinyl groups can participate in electron transfer processes, making the compound useful in photophysical applications. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive biological pathways .
Comparison with Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound used in OLEDs with similar photophysical properties.
Acridin-9(10H)-one based compounds: Known for their thermally activated delayed fluorescence properties.
4-(10H-phenothiazin-10-yl)benzaldehyde: Shares structural similarities and is used in similar applications.
Uniqueness: Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone stands out due to its unique combination of phenoxazinyl groups and a central methanone core, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Properties
Molecular Formula |
C37H24N2O3 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
bis(4-phenoxazin-10-ylphenyl)methanone |
InChI |
InChI=1S/C37H24N2O3/c40-37(25-17-21-27(22-18-25)38-29-9-1-5-13-33(29)41-34-14-6-2-10-30(34)38)26-19-23-28(24-20-26)39-31-11-3-7-15-35(31)42-36-16-8-4-12-32(36)39/h1-24H |
InChI Key |
GXAXXCSWPANWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7OC8=CC=CC=C86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















